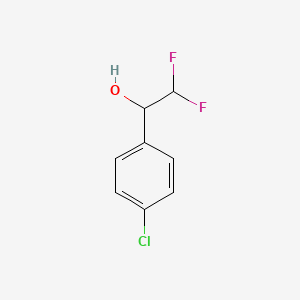

1-(4-Chlorophenyl)-2,2-difluoroethanol

Description

Properties

Molecular Formula |

C8H7ClF2O |

|---|---|

Molecular Weight |

192.59 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2,2-difluoroethanol |

InChI |

InChI=1S/C8H7ClF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H |

InChI Key |

JGZVFDXSUANZDW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C(F)F)O)Cl |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of Difluoroacetate Esters

The catalytic hydrogenation of difluoroacetate esters represents one of the most widely employed methods for synthesizing 1-(4-chlorophenyl)-2,2-difluoroethanol. Ethyl difluoroacetate serves as a primary precursor, undergoing reduction in the presence of transition metal catalysts. A CuO-ZnO-BaO/carbon nanotube (CNT) catalyst system has demonstrated exceptional efficacy, achieving a yield of 93.3% at 110°C under 2 MPa hydrogen pressure . The reaction mechanism involves the cleavage of the ester bond, followed by selective reduction of the carbonyl group to a hydroxyl moiety.

Key parameters influencing this method include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Higher temperatures accelerate reaction kinetics but risk side reactions. |

| Hydrogen Pressure | 1.5–2.5 MPa | Elevated pressure enhances hydrogen availability, improving conversion rates. |

| Catalyst Loading | 5–7 wt% | Excessive loading leads to inefficient mass transfer. |

Industrial implementations often utilize continuous flow reactors to maintain consistent temperature and pressure, ensuring reproducibility at scale .

Metal Hydride Reduction of Difluoroacetate Derivatives

Lithium aluminum hydride (LiAlH₄) has been extensively used for the reduction of methyl or ethyl difluoroacetate to 1-(4-chlorophenyl)-2,2-difluoroethanol. A patented method outlines the reaction at –20°C to 0°C in anhydrous tetrahydrofuran (THF), yielding 89–92% product purity . The low temperature minimizes undesired side reactions, such as over-reduction or decomposition.

Reaction Scheme:

where , .

This method requires rigorous exclusion of moisture to prevent LiAlH₄ decomposition. Post-reaction quenching with aqueous ammonium chloride and subsequent distillation under reduced pressure (97–99°C) isolates the product .

Alkali-Mediated Nucleophilic Substitution

An alternative route involves the reaction of 1-chloro-2,2-difluoroethane with potassium formate or acetate. This method, detailed in US Patent 8,975,448B2, operates under mild conditions (25–50°C) and avoids noble metal catalysts . The nucleophilic substitution proceeds via an mechanism, where the alkoxide ion displaces chloride:

Advantages:

-

Eliminates high-pressure hydrogenation equipment.

-

Utilizes inexpensive alkali metal salts (e.g., potassium acetate).

Industrial-Scale Production and Process Optimization

Large-scale synthesis prioritizes cost efficiency and sustainability. Continuous flow hydrogenation reactors paired with CuO-ZnO-BaO/CNT catalysts reduce batch-to-batch variability, while in-line NMR spectroscopy ensures real-time quality control . Recent advancements include solvent recycling systems to minimize waste, with THF recovery rates exceeding 95% in closed-loop processes .

Table 1: Comparative Analysis of Preparation Methods

| Method | Yield (%) | Purity (%) | Catalyst Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 93.3 | 99.0 | Moderate | High |

| LiAlH₄ Reduction | 89–92 | 98.5 | Low | Limited |

| Alkali-Mediated Substitution | 85–88 | 97.8 | Very Low | Moderate |

Purification and Characterization

Crude 1-(4-chlorophenyl)-2,2-difluoroethanol is purified via fractional distillation under reduced pressure (boiling point: 97–99°C) . Analytical characterization employs:

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2,2-difluoroethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed:

Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.

Reduction: Production of various alcohol derivatives.

Substitution: Generation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2,2-difluoroethanol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2,2-difluoroethanol involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to alterations in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 1-(4-Chlorophenyl)-2,2-difluoroethanol with key structural analogs:

Key Differences and Research Findings

Electronic Effects

- Fluorination Degree : The trifluoro derivative (C₈H₅ClF₃O) exhibits stronger electron-withdrawing effects, lowering the hydroxyl group’s pKa compared to the difluoro analog. This property is critical in deprotonation-driven reactions, such as nucleophilic substitutions .

- Chlorine Position : The meta-chloro isomer (3-Cl) shows reduced resonance stabilization compared to the para (4-Cl) isomer, leading to divergent reactivity in cross-coupling reactions (e.g., Pd-catalyzed aminations) .

Steric and Solubility Considerations

- Methoxy Substitution : The 4-methoxy analog (C₉H₁₀F₂O₂) demonstrates higher solubility in aqueous media due to the polar OCH₃ group, making it preferable in formulations requiring hydrophilic compatibility .

- Bis-chlorophenyl Groups : p,p’-DDOH’s bulky structure (C₁₄H₁₂Cl₂O) results in lower volatility and higher environmental persistence, akin to DDT metabolites .

Boiling Points and Reactivity

- Higher Fluorination : Trifluoro derivatives (MW 210.58) likely have higher boiling points than difluoro analogs due to increased molecular mass and polarity.

- Electron-Donating Groups : Methoxy-substituted compounds (e.g., C₉H₁₀F₂O₂) may exhibit lower melting points due to reduced crystal lattice stability.

Environmental and Toxicological Profiles

- Fluorine’s Role : Fluorination generally reduces metabolic degradation, enhancing the half-life of pharmaceutical intermediates .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-2,2-difluoroethanol, and how do reaction conditions influence yield and purity?

Answer: The synthesis of 1-(4-Chlorophenyl)-2,2-difluoroethanol (C₈H₇ClF₂O) typically involves halogenation and fluorination steps. Key methods include:

- Nucleophilic substitution : Reacting 4-chlorophenyl precursors with difluoroethanol derivatives under controlled conditions. For example, fluorinated ketones (e.g., 2,2-difluoroethanone intermediates) can undergo reduction using NaBH₄ or LiAlH₄ to yield the target alcohol .

- Electrophilic aromatic substitution : Introducing fluorine atoms via fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride) .

Q. Critical parameters :

- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may promote side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF, THF) improve reagent solubility and reaction efficiency .

- Monitoring : Thin-layer chromatography (TLC) or GC-MS ensures intermediate purity and reaction progression .

Yield optimization : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) typically achieves >90% purity. Reported yields range from 65–85%, depending on starting material quality and reaction scale .

Q. What analytical techniques are recommended for characterizing 1-(4-Chlorophenyl)-2,2-difluoroethanol?

Answer:

Q. What safety protocols are essential for handling 1-(4-Chlorophenyl)-2,2-difluoroethanol?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatilized compounds .

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Disposal : Follow hazardous waste guidelines (e.g., neutralization with NaOH before disposal) .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence the reactivity of 1-(4-Chlorophenyl)-2,2-difluoroethanol in nucleophilic reactions?

Answer: The chlorine (electron-withdrawing meta-director) and fluorine (strong electron-withdrawing ortho/para-director) substituents create a polarized aromatic ring, enhancing electrophilicity at specific positions:

Q. Experimental validation :

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of 1-(4-Chlorophenyl)-2,2-difluoroethanol?

Answer: Discrepancies often arise from variations in:

- Assay conditions : Adjust pH, solvent (DMSO vs. aqueous buffers), or temperature to replicate results .

- Structural analogs : Compare activity of derivatives with modified substituents (e.g., replacing Cl with Br) to identify pharmacophores .

- Validation methods :

- Dose-response curves : Confirm EC₅₀/IC₅₀ values across multiple replicates.

- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) .

Case study : Derivatives showed inconsistent antimicrobial activity due to impurities (<95% purity). Repurification via recrystallization (ethanol/water) resolved discrepancies .

Q. What computational strategies are effective for predicting the physicochemical properties of 1-(4-Chlorophenyl)-2,2-difluoroethanol?

Answer:

- QSPR models : Correlate logP (2.1 ± 0.3) and pKa (9.8) with solubility and bioavailability using software like ACD/Labs .

- Molecular dynamics (MD) : Simulate solvation behavior in aqueous/organic mixtures to optimize reaction solvents .

- ADMET prediction : Tools like SwissADME estimate toxicity profiles (e.g., hepatotoxicity risk due to chloroaryl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.